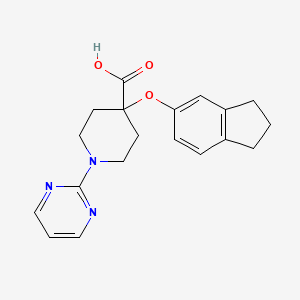![molecular formula C18H24N2O2 B5400561 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5400561.png)
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one, also known as SMM-189, is a small molecule antagonist of the melanocortin-4 receptor (MC4R). It has been shown to have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
作用机制
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one acts as a selective antagonist of the MC4R by binding to the receptor and preventing the activation of downstream signaling pathways. The MC4R is expressed in the hypothalamus and other regions of the brain that regulate energy homeostasis. Activation of MC4R leads to the activation of the cAMP-PKA pathway, which leads to decreased food intake and increased energy expenditure. Inhibition of MC4R by this compound leads to the opposite effect, increasing food intake and decreasing energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on energy homeostasis in animal models of obesity. It has been shown to decrease food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated by the inhibition of MC4R signaling in the hypothalamus and other regions of the brain that regulate energy homeostasis.
实验室实验的优点和局限性
One advantage of using 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one in lab experiments is its selectivity for the MC4R. This allows for more precise manipulation of the MC4R signaling pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
未来方向
There are several potential future directions for research on 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one and its therapeutic applications. One direction is to further explore its potential as a treatment for obesity and other metabolic disorders. Another direction is to investigate its effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to optimize the synthesis and potency of this compound, which may lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one involves a series of chemical reactions starting from 2-methyl-2,3-dihydro-1H-indole. The first step is the protection of the amino group with tert-butyloxycarbonyl (BOC) to give BOC-protected indole. The second step involves the reaction of BOC-protected indole with 4-bromo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to give the TEMPO adduct. The third step involves the removal of the BOC group and the reaction of the resulting amine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid to give the boronic acid ester. The final step involves the coupling of the boronic acid ester with 2-oxo-1-pyrrolidineacetamide to give this compound.
科学研究应用
1-tert-butyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of obesity and other metabolic disorders. It has been shown to be a selective antagonist of the MC4R, which is a key regulator of energy homeostasis. Activation of MC4R leads to decreased food intake and increased energy expenditure, while inhibition of MC4R has the opposite effect. This compound has been shown to decrease food intake and body weight in animal models of obesity, suggesting that it may be a promising therapeutic agent for the treatment of obesity.
属性
IUPAC Name |
1-tert-butyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-9-13-7-5-6-8-15(13)20(12)17(22)14-10-16(21)19(11-14)18(2,3)4/h5-8,12,14H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZJHXCCOXOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)
![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![3-methyl-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5400592.png)
